Oxidative Homocoupling Dimerization Yield: 2-Nonanol, 2-ethynyl- vs. Shorter-Chain Acetylenic Alcohol Baseline
In a dedicated Molbank study, 2-Nonanol, 2-ethynyl- (specified as 3-methyldec-1-yn-3-ol, 1a) was selected as the substrate for copper-catalyzed oxidative homocoupling, and its optimized dimerization yield was reported for the first time. Under the CuCl/TMEDA/CCl₄/MeOH catalytic system at room temperature for 12 hours, the dimer 8,13-dimethylicosa-9,11-diyne-8,13-diol (2a) was obtained in 82% yield [1]. For context, the same study screened alternative solvents and catalysts: using THF/CCl₄ gave 42% yield and ethylene glycol/CCl₄ gave 27% yield for the identical substrate; substituting CuCl with CuBr or CuI also resulted in decreased yields for 1a. While a direct yield comparison with different acetylenic alcohol substrates under identical conditions is not yet reported in the literature, the study identifies CuCl/TMEDA/MeOH/CCl₄ as the optimal system for this specific C11 tertiary acetylenic alcohol, providing a performance baseline that any alternative substrate would need to match or exceed.
| Evidence Dimension | Dimerization reaction yield (oxidative homocoupling) |
|---|---|
| Target Compound Data | 82% yield for dimer 2a (optimized conditions: CuCl/TMEDA/CCl₄/MeOH, 12 h, rt) |
| Comparator Or Baseline | Same substrate under suboptimal conditions: 42% (THF), 27% (ethylene glycol); CuBr/CuI gave lower yields |
| Quantified Difference | Optimization improved yield from 27-42% to 82%; direct inter-substrate comparison data absent |
| Conditions | CuCl/TMEDA/CCl₄/MeOH catalytic system, room temperature, atmospheric pressure, 12 h [1] |
Why This Matters
For procurement decisions in diacetylene diol synthesis, the documented 82% optimized yield establishes a specific synthetic utility benchmark for this particular acetylenic alcohol that is not assured for shorter- or longer-chain analogs without independent validation.
- [1] Tirkasheva, S.I. et al. 8,13-Dimethylicosa-9,11-diyne-8,13-diol. Molbank, 2022, 2022(4), M1484. View Source
